4,8-Dinitroquinoline Demonstrates Substantially Lower Lipophilicity (XLogP ≈ 1.8) Compared to 5,7-Dinitroquinoline (XLogP ≈ 3.0)
Calculated XLogP values reveal a pronounced lipophilicity difference between positional isomers. 4,8-Dinitroquinoline exhibits an XLogP of 1.8, whereas 5,7-dinitroquinoline demonstrates a markedly higher XLogP of approximately 3.0 [1][2]. This 1.2 log unit differential corresponds to an approximately 16-fold difference in octanol-water partition coefficient, indicating that 4,8-dinitroquinoline is significantly more hydrophilic than its 5,7-isomer. The topological polar surface area (TPSA) of 4,8-dinitroquinoline is 105 Ų, consistent with its moderate polarity [1].
| Evidence Dimension | Calculated lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.8 |
| Comparator Or Baseline | 5,7-Dinitroquinoline: XLogP ≈ 3.0 |
| Quantified Difference | ΔXLogP = -1.2 (approximately 16-fold lower octanol-water partition) |
| Conditions | Computational prediction using standardized algorithms; values obtained from authoritative chemical databases |
Why This Matters
Lower lipophilicity translates to improved aqueous solubility and distinct chromatographic retention behavior, which are critical considerations for analytical method development, biological assay design, and formulation work.
- [1] Chem960. (2025). 4,8-Dinitroquinoline (CAS 32110-66-0) - Calculated Properties. View Source
- [2] ChemSpider. (2025). 5,7-Dinitroquinoline (CSID: 62919520). View Source
